
9-Methyl-9-(2-methylphenyl)-9H-fluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Methyl-9-(2-methylphenyl)-9H-fluorene is an organic compound with the molecular formula C20H18 It is a derivative of fluorene, characterized by the presence of a methyl group and a 2-methylphenyl group attached to the fluorene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyl-9-(2-methylphenyl)-9H-fluorene typically involves the Friedel-Crafts alkylation reaction. This process includes the reaction of fluorene with 2-methylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into various hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the fluorene core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for halogenation and nitration reactions, respectively.
Major Products: The major products formed from these reactions include various substituted fluorenes, ketones, alcohols, and hydrogenated derivatives.
Aplicaciones Científicas De Investigación
9-Methyl-9-(2-methylphenyl)-9H-fluorene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a pharmaceutical intermediate.
Industry: It finds applications in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
Mecanismo De Acción
The mechanism of action of 9-Methyl-9-(2-methylphenyl)-9H-fluorene involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating various chemical reactions. Its unique structure allows it to interact with biological macromolecules, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
9-Methyl-9H-fluorene: Lacks the 2-methylphenyl group, making it less sterically hindered.
9-Phenyl-9H-fluorene: Contains a phenyl group instead of a 2-methylphenyl group, affecting its reactivity and applications.
9,9-Dimethyl-9H-fluorene: Features two methyl groups, altering its electronic properties.
Uniqueness: 9-Methyl-9-(2-methylphenyl)-9H-fluorene is unique due to the presence of both a methyl and a 2-methylphenyl group, which influence its chemical reactivity and potential applications. This structural uniqueness makes it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
88172-47-8 |
|---|---|
Fórmula molecular |
C21H18 |
Peso molecular |
270.4 g/mol |
Nombre IUPAC |
9-methyl-9-(2-methylphenyl)fluorene |
InChI |
InChI=1S/C21H18/c1-15-9-3-6-12-18(15)21(2)19-13-7-4-10-16(19)17-11-5-8-14-20(17)21/h3-14H,1-2H3 |
Clave InChI |
WWMWQOSMHCSALS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C2(C3=CC=CC=C3C4=CC=CC=C42)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



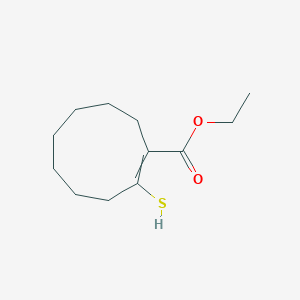
![5,12-Dimethoxynaphtho[2,3-a]azulene](/img/structure/B14396805.png)
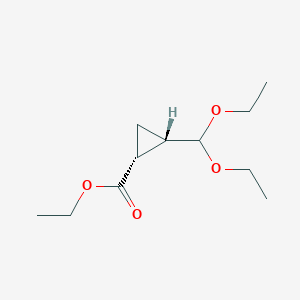

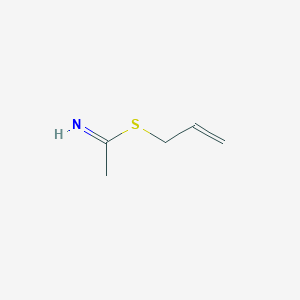
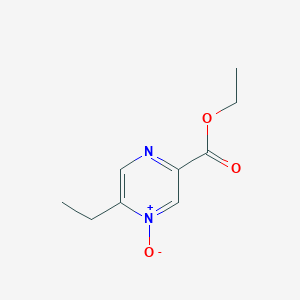

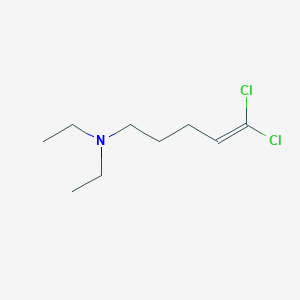
![1-{[2-(Phenoxymethyl)-1,3-dioxolan-4-yl]methyl}piperidine](/img/structure/B14396861.png)
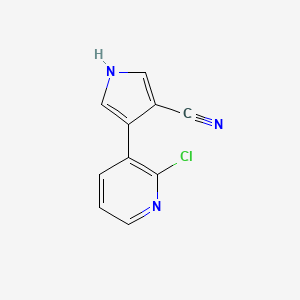

![N'-{3-[2-(4-Chlorophenyl)-2-hydroxyethoxy]phenyl}-N,N-dimethylurea](/img/structure/B14396869.png)
![1-[(2R)-2-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B14396873.png)
